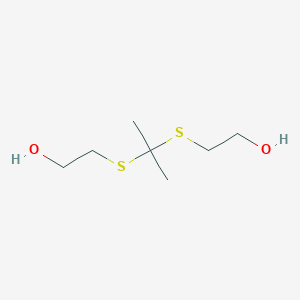
2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(propane-2,2-diylbis(sulfanediyl))bis(ethan-1-ol) is an organic compound with the molecular formula C7H16O2S2. This compound is characterized by the presence of two ethan-1-ol groups attached to a propane-2,2-diylbis(sulfanediyl) core. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(propane-2,2-diylbis(sulfanediyl))bis(ethan-1-ol) typically involves the reaction of 1,3-dihalopropane (such as 1,3-dibromopropane) with thiourea to form a thiourea intermediate. This intermediate is then hydrolyzed to yield the desired compound. The reaction conditions usually involve moderate temperatures and the use of solvents like ethanol or water .
Industrial Production Methods
In industrial settings, the production of 2,2’-(propane-2,2-diylbis(sulfanediyl))bis(ethan-1-ol) follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanediyl groups to thiol groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide; reactions are performed under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Halides, esters
Scientific Research Applications
2,2’-(propane-2,2-diylbis(sulfanediyl))bis(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism by which 2,2’-(propane-2,2-diylbis(sulfanediyl))bis(ethan-1-ol) exerts its effects is primarily through its ability to interact with various molecular targets. The sulfanediyl groups can form disulfide bonds with thiol-containing proteins, affecting their structure and function. Additionally, the ethan-1-ol groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(propane-2,2-diylbis(sulfanediyl))diethanamine
- 2,2’-(propane-2,2-diylbis(sulfanediyl))diacetic acid
- 3,3’-(propane-2,2-diylbis(sulfanediyl))dipropionic acid
Uniqueness
Compared to its analogs, 2,2’-(propane-2,2-diylbis(sulfanediyl))bis(ethan-1-ol) is unique due to the presence of ethan-1-ol groups, which provide additional sites for chemical modification and interaction. This makes it particularly versatile in synthetic applications and enhances its utility in various research and industrial contexts .
Properties
Molecular Formula |
C7H16O2S2 |
|---|---|
Molecular Weight |
196.3 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethylsulfanyl)propan-2-ylsulfanyl]ethanol |
InChI |
InChI=1S/C7H16O2S2/c1-7(2,10-5-3-8)11-6-4-9/h8-9H,3-6H2,1-2H3 |
InChI Key |
INYSWWGLFCGPBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(SCCO)SCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


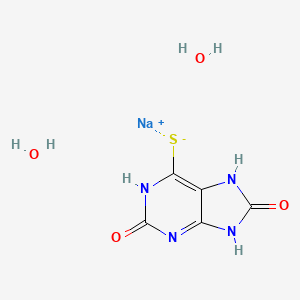
![N-hydroxy-7-oxo-5-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11715726.png)
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11715733.png)
![2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715735.png)
![(NZ)-N-[(5-Bromo-2-hydroxyphenyl)methylidene]-N-oxidoanilinium](/img/structure/B11715746.png)
![2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11715752.png)
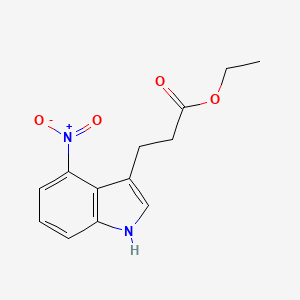
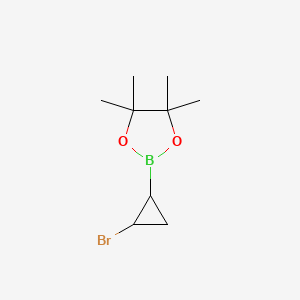

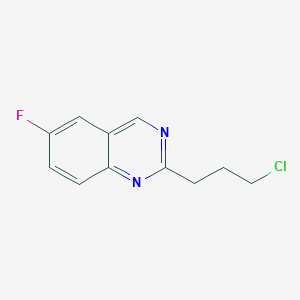
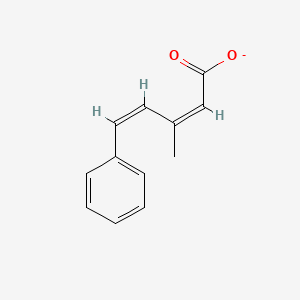
![(2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715792.png)
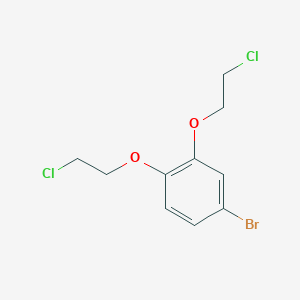
![4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11715795.png)
